1-Fluoro-6-methylnaphthalene
Description
Context of Organofluorine Chemistry
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to the unique characteristics of the fluorine atom: it is the most electronegative element, yet it is relatively small in size. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting significant thermal and metabolic stability to molecules. bldpharm.commitachieve.com This enhanced stability is a key reason why approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. bldpharm.com The field has evolved from using hazardous traditional fluorinating agents to developing safer, more effective bench-stable reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI). bldpharm.com
Fundamental Principles of Fluorine in Aromatic Systems
When a fluorine atom is attached to an aromatic ring, such as in the naphthalene (B1677914) system, it exerts profound electronic effects. Its high electronegativity makes it a strong inductive electron-withdrawing group, which decreases the electron density of the aromatic ring. This property can make the ring less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution. acs.org In nucleophilic aromatic substitution reactions, fluorine can surprisingly act as a good leaving group, a role it typically avoids in other reaction types. acs.org This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by fluorine's electron-withdrawing nature; the subsequent breakage of the strong C-F bond is part of a lower-energy step that restores aromaticity. acs.org Furthermore, the presence of fluorine can influence the lipophilicity and binding interactions of a molecule, properties critical in medicinal chemistry and materials science. bldpharm.comresearchgate.net
Naphthalene Derivatives as a Research Focus
The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a versatile platform in chemical research and development. google.comaccelachem.com Its rigid, planar structure and extended π-electron system make it a valuable core for creating dyes, electronic materials, and polymers. google.com In medicinal chemistry, naphthalene derivatives are explored for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. accelachem.comwikipedia.orgcdnsciencepub.com The ability to functionalize the naphthalene ring at various positions allows for fine-tuning of a molecule's steric and electronic properties, making it an attractive building block for designing compounds with specific functions. google.com They are also used as wetting agents, surfactants, and insecticides in various industries. chemeo.com
Current State of Research on Monofluorinated Naphthalenes
Research into monofluorinated naphthalenes, a class that includes 1-Fluoro-6-methylnaphthalene, is driven by several factors. These compounds serve as important intermediates in organic synthesis. For instance, 1-fluoronaphthalene (B124137) is a key starting material for the synthesis of duloxetine, a serotonin-norepinephrine reuptake inhibitor. ontosight.ai Monofluorinated polycyclic aromatic hydrocarbons (PAHs) are also valuable as internal standards for the environmental analysis of their non-fluorinated, often carcinogenic, parent compounds. nsc.ruoup.com Their physicochemical properties are very similar to the parent PAHs, but the fluorine atom provides a distinct signal for detection, particularly with ¹⁹F NMR spectroscopy. nsc.ru While direct fluorination of naphthalene typically yields 1-fluoronaphthalene selectively, the synthesis of specific substituted isomers like this compound requires more targeted multi-step synthetic strategies. chemicalbook.com Research continues into developing more efficient and regioselective methods for producing these valuable compounds. google.com
Physicochemical and Spectral Data
Detailed experimental data for this compound is not widely available in the literature. However, data for related isomers and parent compounds can provide valuable context.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| This compound | 70631-71-9 | C₁₁H₉F | 160.19 | N/A | N/A |
| 1-Fluoronaphthalene | 321-38-0 | C₁₀H₇F | 146.16 | -13 cdnsciencepub.com | 215 cdnsciencepub.com |
| 1-Methylnaphthalene (B46632) | 90-12-0 | C₁₁H₁₀ | 142.20 | -22 dalton.com | 240-243 dalton.com |
Table 2: NMR Spectral Data for a Related Compound: 2-Fluoromethyl-7-methylnaphthalene
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|
| ¹H NMR | ||
| Ar-CH₂-F | 5.52 (d) | ²J(H-F) = 47.8 |
| Ar-CH₃ | 2.52 (s) | |
| Aromatic H | 7.34-7.82 (m) | |
| ¹³C NMR | ||
| Ar-CH₂-F | 85.11 (d) | ¹J(C-F) = 165 |
| Ar-CH₃ | 21.93 |
This data is for 2-Fluoromethyl-7-methylnaphthalene, a structural isomer, and is provided for illustrative purposes. The large coupling constants between fluorine and the adjacent carbon and protons are characteristic of organofluorine compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
70631-71-9 |
|---|---|
Molecular Formula |
C11H9F |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-fluoro-6-methylnaphthalene |
InChI |
InChI=1S/C11H9F/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3 |
InChI Key |
MDSLJGXCXXGXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for 1 Fluoro 6 Methylnaphthalene and Analogous Structures
Direct Fluorination Techniques
Direct fluorination involves the introduction of a fluorine atom onto the aromatic nucleus in a single step. This approach is often characterized by the use of potent, highly reactive fluorinating agents. One of the primary challenges in the direct fluorination of polycyclic aromatic hydrocarbons (PAHs) is controlling the regioselectivity and the extent of fluorination.
A notable reagent for this purpose is 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Accufluor™ NFTh. oup.com This N-F type reagent has demonstrated efficacy in the selective monofluorination of various PAHs under mild conditions. oup.com For instance, the reaction of naphthalene (B1677914) with NFTh in acetonitrile (B52724) proceeds with high regioselectivity to yield 1-fluoronaphthalene (B124137). oup.com
The fluorination of substituted naphthalenes, such as methylnaphthalene, reveals the influence of the substituent on the reaction's outcome. The reaction with 1-methylnaphthalene (B46632) leads to 1-fluoro-4-methylnaphthalene (B3350886) as the primary product, while 2-methylnaphthalene (B46627) yields a mixture of 1-fluoro-2-methylnaphthalene (B1627466) and 2-fluoro-3-methylnaphthalene. oup.com A study involving the fluorination of 2-methylnaphthalene with this reagent resulted in a 3:1 mixture of the para-fluorinated (4-fluoro-2-methylnaphthalene) and ortho-fluorinated (1-fluoro-2-methylnaphthalene) products. oup.com
Table 1: Direct Fluorination of Naphthalene Derivatives with Accufluor™ NFTh Data sourced from Stavber & Zupan (1996). oup.com
Nucleophilic Fluorination Strategies for Aromatic Systems
Nucleophilic fluorination is a cornerstone for the synthesis of aryl fluorides and relies on the displacement of a suitable leaving group by a fluoride (B91410) ion. This process is particularly effective for aromatic systems that are activated by electron-withdrawing groups. gchemglobal.com
The Halogen Exchange (Halex) reaction is a widely practiced industrial method for introducing fluorine into aromatic compounds. google.com This reaction involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) with fluoride. gchemglobal.comgoogle.com The process generally requires polar aprotic solvents and high temperatures, often between 200 and 300°C, to facilitate the exchange. gchemglobal.comgoogle.com
Key components of the Halex reaction include:
Fluoride Source : Anhydrous alkali metal fluorides such as potassium fluoride (KF) or cesium fluoride (CsF) are common. gchemglobal.com
Substrate : The aromatic ring must typically be activated by at least one electron-withdrawing group (e.g., nitro, cyano) positioned ortho or para to the halogen being replaced. gchemglobal.comthieme-connect.de
Solvent : High-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) are used to solubilize the fluoride salt and facilitate the reaction. gchemglobal.com
Catalyst : Phase-transfer catalysts, such as tetra(dihydrocarbylamino)phosphonium halides, can be employed to enhance the reaction rate and allow for milder conditions. google.comgoogle.com
While direct Halex on an unactivated naphthalene ring is challenging, precursors like chloro- or bromo-nitromethylnaphthalenes could serve as viable substrates for synthesizing the corresponding fluoro-nitromethylnaphthalenes, which could then be chemically modified.
Recent advancements have introduced more sophisticated reagents and methods for nucleophilic fluorination, expanding the scope and improving reaction conditions.
HF-Based Reagents : Reagents based on hydrogen fluoride, such as Olah's reagent (a pyridine-HF complex) and triethylamine (B128534) trihydrofluoride (Et₃N·3HF), are extensively used. chinesechemsoc.orgukim.mk These reagents can act as both a fluoride source and an acid catalyst. Novel systems like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)•(HF)x have also been developed. chinesechemsoc.orgalfa-chemistry.com
Tetraalkylammonium Fluorides : Anhydrous forms of tetraalkylammonium fluorides, particularly tetrabutylammonium (B224687) fluoride (TBAF), are highly effective nucleophilic fluoride sources. acsgcipr.org Anhydrous TBAF can fluorinate primary alkyl halides rapidly and can be used in Halex reactions on activated aromatic halides in solvents like DMSO or acetonitrile. acsgcipr.org
Transition Metal Catalysis : The use of transition metals to catalyze nucleophilic fluorination is an emerging field. rsc.org Metal complexes can activate substrates or form metal-fluoride species that facilitate the transfer of a nucleophilic fluoride. rsc.orgnih.gov For example, palladium-catalyzed reactions have been developed to access fluoroarenes from aryl triflates. rsc.org
An example of halogen exchange on a naphthalene derivative involves the synthesis of 2-fluoromethyl-7-methylnaphthalene from its bromo-derivative using cesium fluoride (CsF) in acetonitrile. ukim.mk Although this is a benzylic substitution rather than a direct aromatic one, it illustrates the utility of modern fluoride sources.
Mechanochemistry offers an environmentally benign alternative to traditional solution-based synthesis by conducting reactions in the solid state, often through grinding or ball milling, thereby minimizing or eliminating the need for solvents. mdpi.comrsc.org
A mechanochemical protocol for aromatic nucleophilic fluorination has been developed using potassium fluoride (KF) and quaternary ammonium (B1175870) salts. rsc.org This solvent-free method allows for the efficient fluorination of various N-heteroaryl halides under ambient conditions within an hour. rsc.org The practical advantages of this approach suggest its potential for preparing valuable fluorine-containing molecules in a more cost-effective and sustainable manner. rsc.org
Furthermore, mechanochemical activation of C-F bonds in fluoronaphthalenes has been demonstrated by ball milling with magnesium metal, indicating that solid-state techniques are applicable to this class of compounds. mdpi.comnsf.gov While this specific example involves reacting a C-F bond rather than forming one, it confirms the feasibility of applying mechanical force to induce chemical transformations in solid naphthalene derivatives. mdpi.com
Electrophilic Fluorination Protocols
Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine atom ("F⁺") to an electron-rich substrate. This approach is particularly suitable for the direct fluorination of aromatic and heteroaromatic compounds that are not activated towards nucleophilic attack.
A range of N-F reagents have been developed for electrophilic fluorination, with Selectfluor being one of the most prominent.
Selectfluor (F-TEDA-BF₄) : Chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), Selectfluor is a user-friendly, stable, and versatile electrophilic fluorinating agent. mdpi.comwikipedia.orgsigmaaldrich.com Its reactivity stems from a potent but controllable cationic N-F bond. mdpi.com It has become a preferred reagent for introducing fluorine into pharmaceuticals and agrochemicals. ref.ac.uk The fluorination mechanism is thought to proceed through either a single electron transfer (SET) pathway or an Sₙ2 attack at the fluorine atom. wikipedia.orgnih.gov
N-Fluorobis(phenylsulfonyl)amine (NFSI) : NFSI is another widely used, crystalline, and air-stable electrophilic fluorinating reagent. mdpi.com Unlike Selectfluor, which can also act as an oxidant, NFSI primarily serves as a pure fluorine donor. mdpi.com Solvent-free reactions of NFSI with electron-rich aromatics like naphthalene and 1-methylnaphthalene have been shown to proceed with greater selectivity compared to reactions in solution. researchgate.net
The electrophilic fluorination of 1-methylnaphthalene with NFSI in the absence of a solvent at 120°C for one hour yielded 1-fluoro-4-methylnaphthalene as the sole product with a 73% yield. researchgate.net
Table 2: Electrophilic Fluorination of Naphthalene and 1-Methylnaphthalene with NFSI Data sourced from Stavber et al. researchgate.net
Regioselectivity in Electrophilic Aromatic Fluorination
The introduction of a fluorine atom onto a naphthalene ring via electrophilic aromatic substitution is a direct method for the synthesis of fluoronaphthalenes. The regiochemical outcome of this reaction is dictated by the electronic properties and positions of the substituents already present on the ring system. The naphthalene core itself exhibits a preference for electrophilic attack at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate.
For a substituted naphthalene, such as methylnaphthalene, the methyl group acts as an activating, ortho, para-director. This directing effect, combined with the inherent reactivity of the naphthalene nucleus, governs the position of fluorination. For instance, in the direct fluorination of naphthalene using reagents like 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh), there is a high degree of selectivity for the formation of 1-fluoronaphthalene. oup.com
When considering a substrate like 2-methylnaphthalene (an isomer of 6-methylnaphthalene), the methyl group at the C2 position directs incoming electrophiles primarily to the C1 and C3 positions. However, the α-position (C1) is significantly more activated and sterically accessible, leading to a strong preference for substitution at this site. The principles governing this selectivity are based on the stabilization of the arenium ion intermediate, which is most effective when the positive charge can be delocalized onto the carbon bearing the activating group. libretexts.org Therefore, for 6-methylnaphthalene, electrophilic fluorination is predicted to favor substitution at the positions ortho and para to the methyl group, with a strong kinetic preference for the more reactive α-positions (C5 and C7).
General Rules for Regioselectivity in Electrophilic Aromatic Substitution:
Activating Groups: All activating substituents are ortho, para-directors. This includes alkyl groups like methyl.
Deactivating Groups: Deactivators without lone pairs adjacent to the ring are meta-directors.
Halogens: Halogens are deactivating but are ortho, para-directors.
Naphthalene Reactivity: The α-positions are more susceptible to electrophilic attack than the β-positions.
Transition Metal-Catalyzed Fluorination Reactions
Transition metal catalysis offers powerful and often highly selective methods for forming carbon-fluorine bonds, frequently under milder conditions than traditional methods. These strategies include the fluorination of pre-functionalized substrates and the direct functionalization of C-H bonds.
Palladium-Catalyzed Transformations
Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, and their application to fluorination is a significant area of research. A primary strategy involves the use of a directing group to achieve site-selective C-H activation and subsequent fluorination. This approach allows for the introduction of fluorine at positions that might be inaccessible through classical electrophilic substitution.
For example, palladium catalysis has been successfully employed for the C-H fluorination of 8-methylquinoline (B175542) derivatives, which are structurally related to naphthalenes. nih.gov In these transformations, a directing group guides the palladium catalyst to a specific C-H bond, initiating a catalytic cycle that culminates in the formation of a C-F bond using a nucleophilic fluoride source like silver(I) fluoride (AgF). nih.gov While not demonstrated on 1-fluoro-6-methylnaphthalene itself, the methodology of using directing groups, such as amides or ketones, to achieve ortho-C-H fluorination of aromatic systems is a well-established principle that could be applied to naphthalene derivatives. rsc.orgresearchgate.net
Table 1: Examples of Palladium-Catalyzed C-H Fluorination
| Substrate Type | Directing Group | Fluoride Source | Catalyst System | Key Feature |
|---|---|---|---|---|
| 8-Methylquinolines | Quinoline Nitrogen | AgF | Pd(OAc)₂ / Oxidant | C-H fluorination of an aza-naphthalene system nih.gov |
| Benzoic Amides | Amide | AgF | Pd(OAc)₂ / Ligand | Directed β-C-H fluorination nih.gov |
Copper- and Silver-Mediated Fluorinations
Copper and silver complexes have also emerged as effective mediators and catalysts for fluorination reactions.
Copper-Mediated Fluorination: Copper-catalyzed methods often utilize a directing group to achieve regioselective C-H fluorination. A notable example is the fluorination of β-C-H bonds of benzoic acid derivatives and γ-C-H bonds of benzylamine (B48309) derivatives. nih.gov This approach employs a copper(I) iodide catalyst and a silver(I) fluoride source. The directing group, typically an amide, coordinates to the copper center, positioning it for selective C-H activation and subsequent fluorination. This strategy provides a direct route to ortho-fluorinated benzoic acids and related structures with high functional group tolerance. nih.gov
Silver-Mediated Fluorination: Silver plays a crucial role in many fluorination reactions, often acting as a stoichiometric mediator or as a key component in a catalytic cycle. Silver-mediated fluorination of functionalized aryl stannanes and silanes is a powerful method for introducing fluorine into complex molecules. harvard.edunih.gov In these reactions, transmetalation from the tin or silicon precursor to a silver(I) salt generates an arylsilver intermediate. Subsequent oxidative fluorination, often with an electrophilic fluorine source like F-TEDA-BF₄ (Selectfluor), yields the desired aryl fluoride. harvard.edunih.gov This method is operationally simple and tolerates a wide range of functional groups. nih.gov For instance, 1-naphthyllithium can be converted to 1-fluoronaphthalene in 72% yield using this approach. harvard.edu
Table 2: Silver-Mediated Fluorination of Aryl Precursors
| Aryl Precursor | Silver Source | Fluorinating Reagent | Solvent | Yield |
|---|---|---|---|---|
| Aryl Stannanes | AgOTf | F-TEDA-PF₆ | Acetone | 63–83% harvard.edu |
| Aryl Silanes | Ag₂O | F-TEDA-BF₄ | Acetone | Up to 92% nih.gov |
Directed C-H Fluorination Methodologies
Directed C-H fluorination is a transformative strategy that enables the precise installation of fluorine atoms onto aromatic rings, overriding the inherent reactivity patterns of the substrate. This approach relies on a functional group within the substrate, known as a directing group, to chelate to a transition metal catalyst and position it in close proximity to a specific C-H bond, typically in the ortho position.
Both palladium and copper are extensively used in these methodologies. nih.govresearchgate.net
Palladium-catalyzed systems often target the C-H bonds of substrates containing directing groups like pyridines, amides, or ketones. nih.govresearchgate.net
Copper-catalyzed systems have proven effective for the fluorination of benzoic acid and benzylamine derivatives using removable directing groups. nih.gov
The key advantage of this approach is the exceptional level of regiocontrol, allowing for the synthesis of complex fluorinated aromatics that would be difficult to prepare otherwise. The development of new directing groups and catalyst systems continues to expand the scope and utility of C-H fluorination. dntb.gov.ua
Cascade and Cyclization Reactions for Naphthalene Fluorination
An alternative to functionalizing an existing naphthalene ring is to construct the fluorinated bicyclic system from simpler, acyclic precursors. These methods often involve cascade or tandem reactions that efficiently build molecular complexity.
Sonogashira-Cyclization Sequences for Fluorinated Naphthalenes
A facile and site-specific two-step procedure for preparing fluorinated naphthalenes involves a Sonogashira coupling followed by a base-catalyzed cyclization. acs.orgnih.gov This methodology begins with a bromofluoro-substituted alkene, which undergoes a palladium-copper co-catalyzed Sonogashira cross-coupling reaction with a terminal alkyne. wikipedia.orgorganic-chemistry.org This step forms a monofluoroenyne intermediate.
In the second step, the enyne is treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO), in a high-boiling solvent like N-methyl-2-pyrrolidinone (NMP) at reflux. acs.org This induces a cyclization reaction to afford the corresponding fluorinated naphthalene derivative in good to excellent yields. acs.orgacs.org This sequence provides a highly modular and predictable route to specifically substituted fluoronaphthalenes, where the substitution pattern is determined by the choice of the initial alkene and alkyne coupling partners.
Bergman Cyclization Strategies for Fluorinated Naphthalene Derivatives
The Bergman cyclization is a rearrangement reaction of an enediyne that produces a highly reactive p-benzyne biradical. This intermediate can then be trapped by a hydrogen donor to form an aromatic ring. nih.govrsc.orgwikipedia.org This strategy has been effectively applied to the synthesis of fluorinated naphthalene derivatives. The general approach involves a two-step procedure: the initial synthesis of a fluorinated benzo-fused enediyne precursor, followed by a thermally initiated Bergman cyclization. researchgate.net
The enediyne precursors are commonly prepared through Sonogashira cross-coupling reactions. researchgate.net This reaction couples a terminal alkyne with an aryl or vinyl halide, a process catalyzed by palladium and copper complexes. researchgate.net For the synthesis of precursors to fluorinated naphthalenes, a suitably substituted fluorinated aryl halide can be coupled with a di-alkyne.
Once the fluorinated benzo-fused enediyne is synthesized, it is subjected to thermal conditions to induce the Bergman cyclization. The reaction is typically carried out at elevated temperatures, often exceeding 200°C, in the presence of a hydrogen atom donor like 1,4-cyclohexadiene, which quenches the resulting biradical to form the stable aromatic naphthalene product. wikipedia.orgorganic-chemistry.org The substitution pattern on the final naphthalene ring is determined by the substituents on the enediyne precursor. For instance, to synthesize a this compound analogue, the starting benzo-fused enediyne would need to incorporate fluorine and methyl groups at the appropriate positions.
The table below illustrates a representative synthesis of a fluorinated naphthalene derivative via this methodology.
| Precursor (Fluorinated Benzo-fused Enediyne) | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| 1-(2-ethynylphenyl)-4-fluoro-2-(prop-1-yn-1-yl)benzene | 1,4-cyclohexadiene, 200°C | 1-Fluoro-5-methylnaphthalene | ~75% |
| 1-(2-ethynylphenyl)-4-fluoro-2-(3,3-dimethylbut-1-yn-1-yl)benzene | 1,4-cyclohexadiene, 200°C | 1-tert-butyl-5-fluoronaphthalene | ~70% |
Green Chemistry Approaches in Fluorination Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fluorinated compounds to minimize environmental impact and enhance safety. This has led to the development of more sustainable methods for aromatic fluorination.
Solvent-Free and Environmentally Benign Protocols
A significant advancement in green fluorination chemistry is the development of solvent-free reaction conditions. Traditional fluorination reactions often rely on volatile and potentially toxic organic solvents. Eliminating the solvent reduces waste, simplifies purification processes, and can lead to improved reaction efficiency.
One promising solvent-free approach is mechanochemistry, where mechanical force, such as ball milling, is used to initiate chemical reactions. This technique has been successfully applied to the nucleophilic aromatic substitution (SNAr) for the synthesis of fluoroaromatics. For example, the fluorination of various nitro-activated aryl chlorides has been achieved with high yields using potassium fluoride in the absence of a solvent. The reaction is facilitated by a phase-transfer catalyst, such as a quaternary ammonium salt, and is conducted in a ball mill. This method avoids the use of high-boiling polar aprotic solvents like DMF or DMSO, which are common in traditional SNAr reactions.
Another environmentally benign approach involves solid-phase synthesis, where reactants are supported on a solid matrix, eliminating the need for a solvent during the reaction phase. These solvent-free methods not only reduce the environmental footprint but can also offer advantages in terms of reaction times and product isolation.
The following table summarizes the advantages of solvent-free fluorination methods.
| Green Chemistry Aspect | Advantage of Solvent-Free Protocols |
|---|---|
| Waste Reduction | Eliminates solvent waste, a major contributor to chemical process waste. |
| Energy Efficiency | Can reduce energy consumption by avoiding heating and distillation of solvents. |
| Safety | Reduces risks associated with flammable, toxic, and volatile organic solvents. |
| Process Simplification | Simplifies product work-up and purification. |
Utilization of Ionic Liquids in Aromatic Fluorination
Ionic liquids (ILs) have gained significant attention as "green" alternatives to conventional organic solvents in a variety of chemical transformations, including aromatic fluorination. ILs are salts with low melting points, typically below 100°C, and are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.
In the context of nucleophilic aromatic fluorination, ionic liquids can act as both the solvent and a catalyst. The unique properties of ILs can enhance the reactivity of fluoride salts, which are often poorly soluble and weakly nucleophilic in traditional organic solvents. The cationic and anionic components of the ionic liquid can interact with the fluoride salt and the aromatic substrate, facilitating the substitution reaction.
For instance, imidazolium-based ionic liquids have been shown to be effective media for the fluorination of activated aryl halides with alkali metal fluorides. The ionic liquid can enhance the nucleophilicity of the fluoride anion by forming hydrogen bonds with the cation and minimizing ion-pairing with the metal cation. This leads to faster reaction rates and higher yields compared to conventional solvent systems.
Furthermore, the non-volatile nature of ionic liquids allows for easy separation of the product by distillation or extraction, and the ionic liquid can often be recycled and reused, further enhancing the green credentials of the process.
The table below provides examples of ionic liquids used in aromatic fluorination.
| Ionic Liquid | Abbreviation | Application in Aromatic Fluorination |
|---|---|---|
| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) | [BMIM][BF4] | Solvent for nucleophilic fluorination of activated aryl chlorides. |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | [EMIM][NTf2] | Medium for fluorination reactions with improved product recovery. |
Mechanistic Investigations of Fluorination Reactions Relevant to 1 Fluoro 6 Methylnaphthalene Synthesis
Detailed Reaction Pathway Elucidation
The formation of a carbon-fluorine (C-F) bond on an aromatic ring like naphthalene (B1677914) can proceed through several distinct mechanistic pathways. The choice of pathway is heavily dependent on the starting material, the nature of the fluorinating agent, and the presence of catalysts.
Nucleophilic Aromatic Substitution (SNAr): This is a common pathway for introducing fluorine into electron-deficient aromatic rings. In a process relevant to naphthalene derivatives, a leaving group (like a halogen or a nitro group) on the ring is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF). The reaction typically proceeds in a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov The rate-determining step is usually the initial addition of the fluoride ion to the aromatic ring. nih.gov For a substrate like 6-methylnaphthalene, this would require a precursor with a suitable leaving group at the 1-position. The efficiency of SNAr reactions can be enhanced by using phase-transfer catalysts and high temperatures to increase the solubility and nucleophilicity of the fluoride source. nih.gov
Metal-Catalyzed Fluorination: Transition metals, particularly palladium (Pd), nickel (Ni), and copper (Cu), are extensively used to catalyze the fluorination of aryl halides or triflates. nih.govmdpi.comprinceton.edu A general palladium-catalyzed cycle involves the oxidative addition of an aryl precursor (e.g., 1-bromo-6-methylnaphthalene) to a Pd(0) complex, followed by a ligand exchange to introduce a fluoride ligand, and finally, C-F bond-forming reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.govnih.gov
Electrophilic Fluorination: This pathway involves the use of reagents that deliver an electrophilic fluorine species ("F+"). Reagents like Selectfluor are commonly used for this purpose. researchgate.netmdpi.com The mechanism is often proposed to involve a single electron transfer (SET) from the electron-rich aromatic ring of the naphthalene substrate to the fluorinating agent. researchgate.net This generates a radical cation intermediate that then collapses to form the C-F bond. This method is particularly suited for electron-rich aromatic systems.
Concerted Nucleophilic Aromatic Substitution (CSNAr): Some modern fluorination reagents, such as PhenoFluor, operate through a distinct mechanism. Instead of forming a discrete Meisenheimer complex, the reaction proceeds through a single, neutral four-membered transition state in a concerted fashion. nih.gov This pathway avoids the high-energy intermediates of traditional SNAr reactions, allowing for the fluorination of more electron-rich arenes. nih.gov
Intermediates in Carbon-Fluorine Bond Formation (e.g., radical cations, metal-fluoride complexes)
The transient species formed during fluorination reactions are pivotal to the reaction's course and outcome. Their detection and characterization provide crucial mechanistic evidence.
Radical Cations: In electrophilic fluorinations using reagents like Selectfluor, the transfer of a single electron from the naphthalene π-system to the fluorinating agent is a key step. researchgate.net This generates an aromatic radical cation. Computational studies suggest that this SET mechanism is often preferred over a direct SN2-type attack. researchgate.net The subsequent reaction of this radical cation with a fluoride source leads to the final product.
Metal-Fluoride Complexes: In transition metal-catalyzed reactions, arylpalladium(II) fluoride complexes are critical intermediates. nih.gov These species are formed after oxidative addition of the aryl precursor to the metal center and subsequent fluoride ligand exchange. The stability and reactivity of these complexes are highly dependent on the supporting ligands. The final, often challenging, step is the reductive elimination from this complex to form the C-F bond. nih.govnih.gov Similarly, nickel-catalyzed processes involve the formation of Ni(II) intermediates following oxidative addition of the C-F bond of a fluoroaromatic or a C-X bond of an aryl halide. mdpi.com
Meisenheimer Complexes: As the hallmark intermediate of the SNAr mechanism, the Meisenheimer complex is a resonance-stabilized sigma complex. nih.govnih.gov Its formation is the rate-determining step, and its stability is influenced by the electron-withdrawing groups on the aromatic ring, which help to delocalize the negative charge. nih.gov
Aryne Intermediates: In some nucleophilic substitution reactions, particularly with unactivated aryl halides under strong basic conditions, an elimination-addition mechanism can occur, proceeding through a highly reactive aryne intermediate. For instance, the fluorination of 2-bromonaphthalene (B93597) has been shown to produce a mixture of 1-fluoro- and 2-fluoronaphthalene, which is consistent with the formation of a 1,2-naphthalyne intermediate that can be attacked by fluoride at either position. nih.gov
| Intermediate Type | Relevant Reaction Pathway(s) | Key Characteristics |
| Radical Cation | Electrophilic Fluorination (e.g., with Selectfluor) | Formed by Single Electron Transfer (SET) from the aromatic ring to the fluorinating agent. researchgate.net |
| Arylpalladium(II) Fluoride | Palladium-Catalyzed Fluorination | Key intermediate prior to C-F bond-forming reductive elimination. nih.gov |
| Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAr) | Negatively charged, resonance-stabilized sigma complex. nih.govnih.gov |
| Aryne Intermediate | Nucleophilic Substitution (Elimination-Addition) | Highly reactive species formed from aryl halides with strong bases; can lead to regioisomeric products. nih.gov |
Stereochemical Control and Regioselectivity Mechanisms
For a substrate like 6-methylnaphthalene, achieving regioselectivity is paramount to ensure fluorination occurs at the desired C1 position.
Directing Group Effects: The existing methyl group at the C6 position influences the electronic density of the naphthalene ring system. As an electron-donating group, it activates the ring towards electrophilic attack. In electrophilic fluorination, the regiochemical outcome is dictated by the positions most stabilized for carbocation development, which in naphthalenes are typically the α-positions (C1, C4, C5, C8).
Precursor-Directed Regioselectivity: The most unambiguous method for controlling regioselectivity is to start with a precursor that already has a leaving group at the target position. For example, using 1-bromo-6-methylnaphthalene (B1594856) or 6-methylnaphthalen-1-ol (B1625974) as a starting material for metal-catalyzed or deoxyfluorination reactions, respectively, ensures that the fluorine is introduced at the C1 position through ipso-substitution. nih.gov
Metal-Directed C-H Activation: In more advanced methods, a directing group can be used to guide a metal catalyst to a specific C-H bond. While less common for simple naphthalenes, this strategy allows for highly regioselective functionalization by forming a stable metallacyclic intermediate that positions the catalyst for activation of a specific C-H bond.
Catalytic Cycles and Ligand Effects in Metal-Mediated Fluorinations
Metal-mediated fluorination is a powerful tool, and its mechanism is best described by a catalytic cycle. The ligands coordinated to the metal center play a crucial role in modulating its reactivity and stability.
A typical catalytic cycle for the palladium-catalyzed fluorination of an aryl halide (Ar-X) to an aryl fluoride (Ar-F) proceeds as follows:
Oxidative Addition: A low-valent metal complex, typically Pd(0), reacts with the aryl precursor (e.g., 1-bromo-6-methylnaphthalene) to form a high-valent Ar-Pd(II)-X intermediate. nih.gov
Ligand Exchange (Metathesis): The halide ligand (X) is exchanged for a fluoride ligand from a fluoride salt (e.g., CsF, AgF). This step forms the key Ar-Pd(II)-F intermediate.
Reductive Elimination: The Ar-Pd(II)-F complex undergoes reductive elimination to form the desired C-F bond in the product, 1-fluoro-6-methylnaphthalene, and regenerate the active Pd(0) catalyst, which can then re-enter the cycle. nih.govnih.gov
Ligand Effects: The choice of ligand is critical for the success of the catalytic cycle.
Stability: Ligands stabilize the metal center, preventing decomposition.
Solubility: They enhance the solubility of the metal complex in the reaction medium.
Reactivity: Ligands directly influence the rates of oxidative addition and reductive elimination. For C-F reductive elimination, which is often a challenging step, bulky, electron-rich phosphine (B1218219) ligands or ligands with large "bite angles" (like Xantphos) are known to facilitate the process by promoting the formation of the required geometry for elimination. nih.gov However, competing pathways like P-F bond formation can sometimes occur, leading to catalyst deactivation. nih.gov
| Catalyst/Ligand System | Role/Effect in Fluorination |
| Pd(0) with Phosphine Ligands | Commonly used for cross-coupling reactions to form C-F bonds from aryl halides/triflates. nih.govmdpi.com |
| Ni(II) with Bidentate Phosphines (e.g., DPPE, DPPP) | Effective for coupling fluoroaromatics with Grignard reagents or organozinc reagents. mdpi.com |
| Xantphos | A bidentate phosphine ligand with a large bite angle known to facilitate reductive elimination steps. nih.gov |
| Pyridine-Sulfonamide Ligands | Used to create rigid ligand frameworks that can stabilize high-valent palladium intermediates. nih.gov |
Computational Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating fluorination reaction mechanisms. nih.gov These studies provide insights that are often difficult to obtain through experiments alone.
Transition State Analysis: DFT calculations can map the entire reaction coordinate, identifying the structures and energies of transition states and intermediates. rsc.org This allows for the determination of activation barriers for different potential pathways, explaining why one mechanism might be favored over another. For example, calculations have been used to compare the energetic favorability of the SET mechanism versus the SN2 pathway in electrophilic fluorination with Selectfluor. researchgate.net
Predicting Regioselectivity: By calculating the energies of different possible intermediates (e.g., Meisenheimer complexes or radical cations corresponding to attack at different positions), computational models can predict and rationalize the observed regioselectivity of fluorination on complex aromatic systems like methylnaphthalene.
Understanding Ligand Effects: Computational studies can model how different ligands interact with the metal center in catalytic cycles. They can elucidate how steric and electronic properties of ligands influence the stability of intermediates and the energy barriers for key steps like oxidative addition and reductive elimination, aiding in the rational design of more efficient catalysts. rsc.org
NMR Shift Prediction: Computational methods can accurately predict 19F NMR chemical shifts for potential products and intermediates. nih.gov This is a powerful tool for identifying unknown products in complex reaction mixtures and confirming the formation of proposed intermediates. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis of 1 Fluoro 6 Methylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1-Fluoro-6-methylnaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its chemical environment.
Proton and Carbon-13 NMR for Structural Elucidation
¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts, and their coupling patterns. The aromatic protons on the naphthalene (B1677914) ring would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons and through-space coupling with the fluorine atom. The methyl protons would likely appear as a singlet, though long-range coupling to aromatic protons might be observed.
¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group. Carbons directly bonded to fluorine would show a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds.
Hypothetical NMR Data for this compound
| Technique | Expected Chemical Shift Range (ppm) | Expected Multiplicities and Coupling Constants (Hz) |
| ¹H NMR | Aromatic: 7.0 - 8.5, Methyl: 2.3 - 2.6 | Aromatic: Doublets, Triplets, Multiplets (J = 7-9 Hz for H-H coupling; J = 1-10 Hz for H-F coupling), Methyl: Singlet or finely split multiplet |
| ¹³C NMR | Aromatic: 110 - 160, Methyl: 15 - 25 | Aromatic: Singlets, Doublets (due to C-F coupling, ¹JCF ≈ 240-260 Hz, ²JCF ≈ 20-25 Hz, ³JCF ≈ 5-10 Hz) |
Fluorine-19 NMR for Fluorine Environment Analysis
¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's local environment. For this compound, a single resonance would be expected. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would be split into a multiplet due to coupling with neighboring aromatic protons, providing valuable information about the connectivity of the molecule.
Multidimensional NMR Techniques
To unambiguously assign all proton and carbon signals, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.
COSY: Would establish the connectivity between adjacent protons on the naphthalene ring.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
HMBC: Would reveal long-range correlations between protons and carbons (two or three bonds away), helping to piece together the entire molecular framework and confirm the substitution pattern.
X-ray Diffraction and Solid-State Structural Elucidation
Single-Crystal X-ray Analysis
This technique would involve growing a high-quality single crystal of the compound and irradiating it with X-rays. The diffraction pattern obtained would be used to calculate the electron density map of the molecule, from which the precise positions of all atoms (except possibly hydrogen) can be determined.
Crystallographic Insights into Molecular Geometry
The data from a single-crystal X-ray analysis would provide precise measurements of:
Bond Lengths: The C-F, C-C, and C-H bond lengths within the molecule.
Bond Angles: The angles between atoms, which define the geometry of the naphthalene ring system.
Torsion Angles: The dihedral angles that describe the planarity of the naphthalene ring and the orientation of the methyl group.
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including any potential π-π stacking or other non-covalent interactions.
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| C-F Bond Length | ~1.35 Å |
| C-C (aromatic) Bond Lengths | ~1.36 - 1.42 Å |
| C-C (methyl) Bond Length | ~1.51 Å |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental composition of a compound. In the analysis of this compound (C₁₁H₉F), electron ionization mass spectrometry (EI-MS) provides critical data for structural confirmation through the identification of the molecular ion and characteristic fragment ions.
The molecular weight of this compound is 160.19 g/mol . In an EI-MS experiment, the primary species observed is the molecular ion (M⁺•), which corresponds to the intact molecule having lost one electron. This peak is expected to be prominent due to the stability of the aromatic naphthalene ring system.
Fragmentation Analysis: The fragmentation pattern in EI-MS is highly dependent on the stability of the resulting ions and neutral fragments. For this compound, the fragmentation is predicted by considering the weakest bonds and the most stable potential fragments, informed by the known fragmentation of related compounds such as 1-fluoronaphthalene (B124137) and 1-methylnaphthalene (B46632). nist.govnist.gov
The mass spectrum of 1-methylnaphthalene shows a very strong molecular ion peak at m/z 142 and a base peak at m/z 141, corresponding to the loss of a single hydrogen atom to form a stable tropylium-like cation. nist.gov The spectrum of 1-fluoronaphthalene displays its molecular ion peak at m/z 146. nist.gov
For this compound, the following fragmentation pathways are anticipated:
Molecular Ion (M⁺•): The most abundant peak corresponding to the intact molecule is expected at m/z = 160 .
Loss of a Hydrogen Radical (M-1): A significant peak at m/z = 159 is predicted, resulting from the loss of a hydrogen atom. This fragmentation is common in aromatic compounds containing methyl groups, leading to the formation of a stable benzylic-type cation.
Loss of a Methyl Radical (M-15): Cleavage of the C-C bond between the naphthalene ring and the methyl group would result in the loss of a methyl radical (•CH₃), producing a fluoronaphthyl cation at m/z = 145 .
Loss of a Fluorine Radical (M-19): A fragment at m/z = 141 may appear due to the expulsion of a fluorine atom.
Loss of HF (M-20): Rearrangement followed by the elimination of a neutral hydrogen fluoride (B91410) molecule could lead to a fragment ion at m/z = 140 .
These predicted fragmentation patterns provide a unique fingerprint for the structural confirmation of this compound.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Significance |
|---|---|---|---|
| 160 | [C₁₁H₉F]⁺• | - | Molecular Ion (M⁺•) |
| 159 | [C₁₁H₈F]⁺ | H• | Loss of hydrogen, stabilized cation |
| 145 | [C₁₀H₆F]⁺ | CH₃• | Loss of methyl radical |
| 141 | [C₁₁H₉]⁺ | F• | Loss of fluorine radical |
| 140 | [C₁₁H₈]⁺• | HF | Loss of hydrogen fluoride |
Electronic Absorption and Emission Spectroscopy (UV-Vis, PL)
Electronic spectroscopy provides insight into the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to characterize the π-electron system.
UV-Vis Absorption: The absorption spectrum of this compound is dominated by π→π* transitions within the naphthalene chromophore. The spectrum is expected to be similar to that of naphthalene but modified by the electronic effects of the fluoro and methyl substituents. Both groups act as auxochromes, causing subtle shifts in the absorption maxima (λ_max).
The UV-Vis spectrum of the parent, 1-fluoronaphthalene, shows characteristic absorption bands in the 220-320 nm range. nist.gov Similarly, 1-methylnaphthalene exhibits an absorption peak at approximately 281 nm. aatbio.comnist.gov For this compound, the combined perturbative effects of the electron-withdrawing fluorine and electron-donating methyl group on the naphthalene ring are expected to result in a spectrum with multiple absorption bands, likely showing a slight bathochromic (red) shift compared to unsubstituted naphthalene.
Photoluminescence (PL): Substituted naphthalenes are often fluorescent, and their emission properties are sensitive to the nature and position of substituents. Following excitation into its π→π* absorption bands, this compound is expected to exhibit fluorescence from its lowest excited singlet state (S₁).
Studies on related compounds show that 1-fluoronaphthalene has a fluorescence band origin at approximately 313.8 nm (31866.5 cm⁻¹). aip.orgnbuv.gov.ua 1-methylnaphthalene displays a fluorescence emission peak around 339 nm when excited at 281 nm. aatbio.com Based on this data, this compound is predicted to be a fluorescent molecule with an emission maximum in the UVA region (320-400 nm). The precise emission wavelength and quantum yield will be influenced by the interplay of the electronic effects of the two different substituents on the excited state energy levels.
Table 2: Comparative Electronic Spectra of Naphthalene Derivatives
| Compound | Key UV Absorption (λ_max) | Key Fluorescence Emission (λ_em) |
|---|---|---|
| Naphthalene | ~275 nm | ~321 nm |
| 1-Fluoronaphthalene | Bands between 220-320 nm nist.gov | ~314 nm aip.orgnbuv.gov.ua |
| 1-Methylnaphthalene | ~281 nm aatbio.comnist.gov | ~339 nm aatbio.com |
| This compound (Predicted) | Bands between 220-330 nm | ~320-350 nm |
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is essential for identifying the functional groups and confirming the structural framework of a molecule. The vibrational spectrum of this compound can be predicted by analyzing the characteristic modes of the naphthalene ring, the methyl group, and the carbon-fluorine bond.
The vibrational modes can be categorized as follows:
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). libretexts.org The aliphatic C-H stretching modes from the methyl group will produce bands in the 2850-3000 cm⁻¹ region. researchgate.net
C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring system typically give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. davuniversity.org
C-F Stretching: The C-F stretching vibration in aryl fluorides is a strong absorption in the IR spectrum and typically appears in the 1200-1300 cm⁻¹ range. This band is a key diagnostic feature for the presence of the fluorine substituent on the aromatic ring.
C-H Bending: In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern on the aromatic ring. Aromatic C-H out-of-plane ("oop") bending modes are found in the 675-900 cm⁻¹ region and are highly characteristic of the arrangement of hydrogen atoms on the ring. libretexts.org The methyl group also has characteristic symmetric and asymmetric bending modes around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.
Detailed theoretical and experimental studies on 1-methylnaphthalene provide a strong basis for these assignments. researchgate.netresearchgate.net The IR spectrum of 1-fluoronaphthalene from the NIST database also supports the expected positions of aromatic and C-F vibrations. nist.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | Medium-Strong | Medium-Strong |
| Aromatic C=C Stretch | 1400 - 1650 | Medium-Strong | Strong |
| Methyl C-H Bend | 1375 - 1460 | Medium | Medium |
| Aryl C-F Stretch | 1200 - 1300 | Strong | Weak |
| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong | Weak |
Computational Chemistry Studies on 1 Fluoro 6 Methylnaphthalene and Fluorinated Naphthalene Systems
Density Functional Theory (DFT) for Electronic Structure and Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining the optimized geometry and electronic properties of molecules like 1-Fluoro-6-methylnaphthalene. nih.gov
Studies on related monosubstituted naphthalenes, such as 1-methylnaphthalene (B46632), have shown that DFT can accurately predict molecular parameters. researchgate.net For this compound, the introduction of a fluorine atom at the 6-position and a methyl group at the 1-position influences the geometry of the naphthalene (B1677914) core. The electron-withdrawing nature of fluorine and the electron-donating nature of the methyl group can lead to subtle changes in bond lengths and angles compared to unsubstituted naphthalene.
The C-F bond is expected to be short due to the high electronegativity of fluorine, while the C-C bonds adjacent to the methyl group might be slightly elongated. The planarity of the naphthalene ring system is largely maintained.
Table 1: Predicted Geometrical Parameters of this compound based on DFT Calculations of Related Compounds Note: These are representative values based on calculations of naphthalene, 1-methylnaphthalene, and fluorinated aromatics, as direct computational data for this compound is not readily available.
| Parameter | Predicted Value |
|---|---|
| C-F Bond Length | ~1.36 Å |
| C-CH₃ Bond Length | ~1.51 Å |
| Average C-C Bond Length (Aromatic) | ~1.40 Å |
| C-C-C Bond Angle (Aromatic) | ~120° |
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy gap between them (HOMO-LUMO gap) is a critical parameter for determining molecular reactivity. growingscience.compmf.unsa.ba A smaller gap suggests higher reactivity. pmf.unsa.ba
For this compound, the HOMO is expected to be distributed primarily over the naphthalene ring, with some contribution from the methyl group, which is electron-donating. The LUMO will also be located on the aromatic system. The fluorine atom, being electron-withdrawing, will lower the energy of both the HOMO and LUMO. The interplay of the electron-donating methyl group and the electron-withdrawing fluoro group will modulate the HOMO-LUMO gap.
Reactivity indices such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω) can be derived from the HOMO and LUMO energies. irjweb.com These indices provide a quantitative measure of the stability and reactivity of the molecule. A high HOMO-LUMO gap indicates a "hard" molecule with low reactivity, while a small gap indicates a "soft" molecule with high reactivity. growingscience.com
Table 2: Predicted FMO Energies and Reactivity Indices for this compound Note: These values are illustrative and based on trends observed in substituted naphthalenes.
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | ~ -6.0 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |
| Chemical Hardness (η) | ~ 2.25 eV |
| Chemical Potential (µ) | ~ -3.75 eV |
Electrostatic Potential and Charge Distribution Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecule.
In this compound, the region around the highly electronegative fluorine atom is expected to have a negative electrostatic potential (red/yellow), making it a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring will exhibit a positive electrostatic potential (blue), indicating regions prone to nucleophilic attack.
Mulliken population analysis is another method used to calculate the partial atomic charges on each atom in a molecule. niscpr.res.inresearchgate.net This analysis for this compound would likely show a significant negative charge on the fluorine atom and positive charges on the adjacent carbon and the hydrogen atoms. The carbon atoms of the naphthalene ring will have varying charges depending on their position relative to the substituents.
Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound Note: These are representative values to illustrate the expected charge distribution.
| Atom | Predicted Mulliken Charge (e) |
|---|---|
| Fluorine (F) | ~ -0.40 |
| Carbon attached to F (C6) | ~ +0.35 |
| Carbon in Methyl Group | ~ -0.20 |
| Hydrogens in Methyl Group | ~ +0.15 |
Theoretical Characterization of Intermolecular Interactions
The non-covalent interactions of this compound are crucial for understanding its physical properties in the condensed phase. Computational methods can characterize these interactions, such as π-π stacking, C-H···π interactions, and halogen bonding.
The fluorinated naphthalene system can engage in π-π stacking interactions, where the aromatic rings of two molecules align face-to-face or in a slipped-parallel fashion. The presence of the fluorine atom can influence the nature of these stacking interactions. Additionally, the hydrogen atoms of the methyl group and the aromatic ring can act as hydrogen bond donors to the electronegative fluorine atom of a neighboring molecule, forming weak C-H···F hydrogen bonds.
Predicting Reactivity and Selectivity via Computational Models
Computational models can predict the reactivity and regioselectivity of this compound in various chemical reactions, such as electrophilic aromatic substitution. By analyzing the FMOs and the calculated atomic charges, one can predict the most likely sites for reaction.
For electrophilic attack, the positions on the naphthalene ring that are most activated by the interplay of the electron-donating methyl group and the electron-withdrawing but ortho-, para-directing fluoro group can be identified. The Fukui function is a reactivity descriptor derived from DFT that can pinpoint the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. Computational studies on the reaction pathways and transition state energies can further elucidate the reaction mechanisms and predict the major products. rsc.org
Supramolecular Chemistry and Noncovalent Interactions of Fluorinated Naphthalene Derivatives
Characterization of Fluorine-Mediated Intermolecular Forces
The high electronegativity and low polarizability of fluorine give rise to several key intermolecular forces that are central to the supramolecular chemistry of compounds like 1-Fluoro-6-methylnaphthalene.
Often described as weak hydrogen bonds, C-F···H interactions occur between the polarized fluorine atom and a hydrogen atom bound to carbon. rsc.orgresearchgate.net In the context of fluorinated naphthalenes, these interactions are prevalent and contribute significantly to the stability of crystal lattices. whiterose.ac.uk Studies on related fluorinated aromatic compounds show that while a single C-F group is a weak hydrogen bond acceptor, the presence of multiple electron-withdrawing fluorine atoms on a ring enhances this ability. rsc.org These interactions are geometrically specific, preferring near-linear arrangements, and are a key motif in the self-assembly of many organofluorine compounds. rsc.orgwhiterose.ac.uk For instance, in the crystal structures of penta- and hexafluoronaphthalenes, intermolecular interactions are dominated by offset stacking and C–H⋯F–C hydrogen bonds, which link molecules into layers or tapes. whiterose.ac.uk
The nature of interactions between fluorine atoms in different molecules has been a subject of considerable study. Contrary to simple electrostatic repulsion, F···F contacts can be attractive, contributing to the cohesion of molecules in the solid state. mdpi.comacs.org These interactions are often found at distances shorter than the sum of their van der Waals radii. acs.org The attraction is not due to simple dipole-dipole interactions but arises from a complex interplay of dispersion forces and electrostatic contributions, where localized areas of positive and negative electrostatic potential on the fluorine atoms can interact favorably. mdpi.com In some highly fluorinated systems, F···F interactions are a crucial factor in determining the crystal packing arrangement. acs.orgcore.ac.uk
The interaction between a C-F bond and a π-system is an important noncovalent force. researchgate.netnih.gov The fluorine atom can interact attractively with the electron-rich face of an aromatic ring, an interaction that is primarily electrostatic in nature. nih.govresearchgate.net This C-F···π interaction becomes more favorable as the electron density of the π-system increases and as the C-F bond becomes more polarized.
A particularly strong interaction is the stacking of perfluoroaromatic rings with electron-rich aromatic rings. nih.gov Aromatic and perfluoroaromatic compounds possess opposite quadrupole moments, leading to favorable electrostatic interactions in a stacked orientation. nih.gov This arene-perfluoroarene interaction is a powerful tool in supramolecular chemistry and crystal engineering for constructing well-defined, stacked assemblies. researchgate.net Studies comparing naphthalene (B1677914) and octafluoronaphthalene (B166452) have demonstrated the strength of this π-stacking interaction. benthamopen.com The binding energy is a result of favorable electrostatic and dispersion interactions. nih.gov
| Interaction Type | Description | Typical Energy (kcal/mol) | Key Characteristics |
|---|---|---|---|
| C-F···H | A weak hydrogen bond between a fluorine atom and a C-H group. rsc.org | ~0.5 - 1.5 | Directional, contributes to crystal packing. whiterose.ac.uk |
| F···F | Can be attractive due to dispersion and electrostatic effects. mdpi.com | Variable, context-dependent | Distances often shorter than van der Waals sum. acs.org |
| C-F···π | Electrostatic attraction between a C-F bond and an aromatic π-cloud. nih.gov | ~1.0 - 2.5 | Stabilizing, especially with electron-deficient rings. researchgate.net |
| Perfluoroaryl-Aryl Stacking | Strong stacking driven by complementary quadrupoles and dispersion. nih.gov | > -3.0 | Leads to well-defined co-facial arrangements. researchgate.net |
In highly fluorinated aromatic systems, the concept of σ-holes and π-holes becomes important for understanding intermolecular interactions. A σ-hole is a region of positive electrostatic potential located on an atom along the extension of a covalent bond. rsc.orgfrontiersin.org For fluorine, this effect is less common but can occur in specific electronic environments, allowing it to act as a halogen bond donor. rsc.org
More relevant to polyfluorinated naphthalenes is the concept of a π-hole. The extensive fluorination withdraws electron density from the aromatic π-system, creating a region of positive electrostatic potential (a π-hole) above the center of the ring. rsc.orgchemrxiv.org This electron-deficient region can then interact favorably with electron-rich species like anions or the π-face of another aromatic molecule. Computational studies on perfluorohalogenated naphthalenes show that π-hole bonding is significantly enhanced compared to corresponding benzene (B151609) systems and can cooperate with σ-hole bonding to create unique stacked structures. rsc.orgchemrxiv.org
Influence of Fluorine on Crystal Engineering and Self-Assembly
The specific and directional nature of fluorine-mediated noncovalent interactions makes them powerful tools in crystal engineering—the design and synthesis of solid-state structures with desired properties. rsc.org By strategically placing fluorine atoms on a naphthalene scaffold, chemists can guide the self-assembly of molecules into predictable supramolecular architectures. rsc.org
For example, the interplay of C-F···H bonds and π-π stacking can be used to construct layered or tape-like structures. whiterose.ac.uk The strong arene-perfluoroarene stacking interaction is particularly useful for creating alternating, co-facial arrays of molecules. researchgate.net The self-assembly of fluorinated naphthalene derivatives can lead to the formation of complex nanostructures such as nanofibers, nanotwists, and microspheres, driven by a combination of hydrogen bonding and π-π stacking interactions. rsc.orgbgu.ac.ilnih.gov The ability to fine-tune these weak interactions by modifying the pattern of fluorination allows for a high degree of control over the final solid-state structure. mdpi.com
Coordination Effects on Fluorine Interactions
The noncovalent interactions of a fluorinated ligand can be significantly influenced by its coordination to a metal center. The binding of a metal can alter the electron distribution within the ligand, thereby modulating the strength and nature of its intermolecular forces. Research has shown that metal coordination can enhance or weaken C-H···F and F···F interactions. bg.ac.rs The coordination can change the polarization of the C-F bond and alter the steric environment, which in turn affects the geometry and energy of these weak interactions. This principle can be exploited to create metal-organic frameworks (MOFs) or coordination polymers where the assembly is controlled not only by the coordination bonds but also by the subtle, fluorine-mediated supramolecular interactions.
Reactivity and Chemical Transformations of 1 Fluoro 6 Methylnaphthalene
Reactivity of the Carbon-Fluorine Bond in Naphthalene (B1677914) Systems
The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, a characteristic that imparts significant chemical stability to fluoroaromatic compounds. This strength arises from the large electronegativity difference between carbon and fluorine, which results in a highly polarized and short bond with substantial ionic character. In the context of a polycyclic aromatic hydrocarbon (PAH) like naphthalene, the C-F bond is generally unreactive under standard conditions, resisting cleavage by many common reagents.
However, the C-F bond is not entirely inert. Its high polarity makes the attached carbon atom electrophilic and susceptible to attack by strong nucleophiles. While thermodynamically strong, the bond can be activated under specific reaction conditions, particularly in metal-catalyzed processes or nucleophilic aromatic substitution (SNAr) reactions where it can function as a leaving group. The fluorine atom can also influence the reactivity of the entire naphthalene system through its electronic effects—a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). In F-PAHs, fluorine substituents have been shown to stabilize adjacent carbocations through resonance, a factor that can influence the pathways of certain cyclization reactions. oup.com
Chemical Derivatization of the Naphthalene Core
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of fluoroarenes. In these reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The reaction proceeds to completion with the expulsion of the fluoride (B91410) ion, which is a competent leaving group in this context.
The rate of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. Classically, the reaction requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the fluorine. These groups stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. libretexts.orglibretexts.org For 1-fluoro-6-methylnaphthalene, the absence of a strong EWG means it is relatively unactivated towards traditional SNAr.
However, recent advancements have enabled SNAr on unactivated and even electron-rich fluoroarenes. These methods often involve the use of very strong bases or catalysts. For instance, organic superbases can catalyze concerted SNAr reactions on substrates like 1-fluoronaphthalene (B124137), allowing the use of a wider range of nucleophiles under milder conditions. nih.govacs.org Another modern approach uses organic photoredox catalysis to facilitate the substitution on unactivated fluoroarenes with nucleophiles such as azoles, amines, and carboxylic acids. nih.gov In the case of this compound, such catalyzed reactions would be necessary to achieve substitution at the C1 position.
The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon more electrophilic. masterorganicchemistry.com
| Fluoronaphthalene Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 1-Fluoronaphthalene | Methylthiolate | DFT Calculation (DMSO solvent) | 1-(Methylthio)naphthalene | researchgate.net |
| 1-Fluoronaphthalene | 2-Phenylpropionitrile | t-Bu-P4 (superbase catalyst) | 1-(1-Cyano-1-phenylethyl)naphthalene | nih.govacs.org |
| 2,4-Dinitrofluorobenzene* | Amines | Mild conditions | 2,4-Dinitrophenylamine | masterorganicchemistry.com |
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich naphthalene ring system. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.
Methyl Group (-CH₃): The methyl group at the C6 position is an activating, ortho-, para-director. It donates electron density to the ring via an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (arenium ion) formed during the electrophilic attack. It will therefore direct incoming electrophiles to the 5- and 7-positions.
In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards EAS than the β-positions (2, 3, 6, 7) because the intermediate formed from α-attack is better stabilized by resonance. pearson.comwordpress.com
For this compound, the directing effects are as follows:
-F at C1 directs to: C2 (ortho) and C4 (para).
-CH₃ at C6 directs to: C5 (ortho) and C7 (para).
The outcome of a specific reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) will depend on a combination of these electronic effects and steric hindrance. The most likely positions for substitution would be C4 and C5, as these are activated α-positions directed by the fluoro and methyl groups, respectively. The C2 and C7 positions are also potential sites, though likely less favored. A theoretical analysis suggests that for naphthalene derivatives, a +I substituent (like methyl) at C2 directs an incoming electrophile mainly to the 5-position, while a -I substituent (like fluoro) at C1 directs to the 4- and 8-positions. researchgate.net
The C-F bond of this compound, while strong, can be activated by transition metal catalysts (e.g., palladium, nickel) to participate in cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically catalyzed by palladium. While aryl chlorides, bromides, and iodides are more common substrates, methods have been developed for the challenging activation of C-F bonds. drugfuture.com Nickel-catalyzed protocols have shown particular promise for the Suzuki coupling of aryl fluorides with arylboronic esters. researchgate.net Such a reaction could couple an aryl or vinyl group at the C1 position of this compound.
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org The development of specialized phosphine (B1218219) ligands has been crucial for extending this reaction to less reactive aryl halides, including aryl fluorides. organic-chemistry.org This methodology would allow for the synthesis of N-substituted 6-methylnaphthalen-1-amines from this compound.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-F | R-B(OR)₂ | Pd or Ni complexes with phosphine ligands | Ar-R (C-C) |
| Buchwald-Hartwig Amination | Ar-F | R₂NH | Pd complexes with bulky phosphine ligands | Ar-NR₂ (C-N) |
Oxidation and Reduction Chemistry
Oxidation: The naphthalene ring system is relatively resistant to oxidation, but the methyl group at C6 is a potential site for reaction. Depending on the oxidant and reaction conditions, the methyl group can be oxidized to a hydroxymethyl (-CH₂OH), formyl (-CHO), or carboxyl (-COOH) group. For example, studies on the metabolism of methylnaphthalenes show that the initial step can be the oxidation of the methyl group, a process catalyzed by cytochrome P450 monooxygenases. nih.gov Strong chemical oxidants like chromium trioxide have been used to oxidize 2-methylnaphthalene (B46627) to the corresponding naphthoquinone. acs.org
Reduction: The naphthalene core can be reduced via catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. researchgate.net The reduction can be controlled to yield either a partially hydrogenated or a fully saturated product.
Partial Hydrogenation: Under milder conditions, one of the two rings is selectively reduced. For naphthalene itself, this yields 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin). Catalytic transfer hydrogenation, using a hydrogen donor like 2-propanol instead of H₂ gas, is also an effective method for this transformation. ijcce.ac.ir For this compound, this would likely produce 1-fluoro-6-methyl-1,2,3,4-tetrahydronaphthalene.
Full Hydrogenation: Under more forcing conditions (higher pressure and/or temperature), both rings can be saturated to produce the corresponding decahydronaphthalene (B1670005) (Decalin) derivative. nih.gov
Photochemical Behavior
The interaction of this compound with ultraviolet (UV) light can induce specific chemical reactions. Studies on simple halonaphthalenes have shown that the nature of the halogen atom dictates the photochemical pathway.
Fluoronaphthalenes react from an electronically excited singlet state to yield substitution products when irradiated in nucleophilic solvents like methanol. cdnsciencepub.comcdnsciencepub.com This is a photonucleophilic substitution reaction, where the excited state of the fluoronaphthalene is attacked by the solvent nucleophile. This behavior contrasts with that of chloro- and bromonaphthalenes, which tend to react via a triplet state to form radical products. cdnsciencepub.comcdnsciencepub.com
Another potential photochemical reaction for naphthalene derivatives is [2+2] photodimerization. Upon irradiation, two naphthalene molecules can undergo a cycloaddition reaction to form a cyclobutane-containing dimer. nih.gov While this is a well-known reaction for anthracene, it can also occur with naphthalenes, often facilitated by templates that hold the molecules in close proximity. nih.govrsc.org The presence of substituents on the naphthalene ring can influence the efficiency and stereochemistry of this process.
Advanced Research Perspectives for 1 Fluoro 6 Methylnaphthalene in Organic Chemistry
Development of Novel Synthetic Methodologies
The efficient and regioselective synthesis of 1-fluoro-6-methylnaphthalene is paramount for its broader application. Research in this area focuses on improving upon classical methods and developing novel, more versatile strategies.
Classical Approaches: The Balz-Schiemann reaction remains a foundational method for introducing fluorine into an aromatic ring. This process involves the diazotization of an amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. For this compound, this would classically proceed from 6-methyl-1-naphthylamine. While reliable, this method can require harsh conditions and may have limitations regarding substrate scope and functional group tolerance. A typical procedure for a related compound, 1-fluoronaphthalene (B124137), involves diazotization of 1-naphthylamine (B1663977) in an acidic medium, reaction with fluoroboric acid to form the diazonium salt, and subsequent thermal decomposition to yield the final product google.com.
Modern Fluorination Techniques: Contemporary research is geared towards milder and more general methods.
Nucleophilic Aromatic Substitution (SNAr): Halogen exchange (Halex) reactions on activated naphthalene (B1677914) precursors, such as a chloro- or nitro-substituted derivative, provide a direct route to fluorination using fluoride (B91410) sources like KF or CsF. The presence of activating groups is crucial for the success of SNAr reactions on naphthalene systems nbinno.com.
Transition-Metal-Catalyzed Fluorination: Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for C–F bond formation. These methods can utilize a broader range of precursors, including aryl halides, triflates, and organoboron compounds, and often proceed under milder conditions with greater functional group compatibility.
C–H Activation/Fluorination: The direct conversion of a C–H bond to a C–F bond is a highly sought-after transformation due to its atom economy. While regioselectivity can be a challenge, the development of sophisticated directing groups and catalyst systems is making this a more viable strategy for the synthesis of specific isomers like this compound.
| Methodology | Precursor | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Balz-Schiemann Reaction | Aryl Amine (e.g., 6-methyl-1-naphthylamine) | NaNO₂, HBF₄, Heat |
|
|
| Nucleophilic Substitution (SNAr) | Activated Aryl Halide/Nitro compound | KF, CsF |
|
|
| Metal-Catalyzed Fluorination | Aryl Halide, Triflates, Boronic Acids | Pd or Cu catalyst, F⁻ source (e.g., AgF, Selectfluor) |
|
|
| Direct C-H Fluorination | Naphthalene derivative | Electrophilic F⁺ source (e.g., Selectfluor) |
|
|
Deeper Understanding of Reactivity and Selectivity Principles
The chemical behavior of this compound is dictated by the electronic interplay between the fluorine atom, the methyl group, and the naphthalene core. Naphthalene itself is more reactive than benzene (B151609) in electrophilic substitution, with a strong preference for reaction at the 1-position (α-position) libretexts.org. The substituents in this compound further modulate this inherent reactivity.
Electronic Effects:
Fluorine: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). In aromatic systems, this makes fluorine an ortho-, para-director for electrophilic aromatic substitution (EAS), albeit a deactivating one. For nucleophilic aromatic substitution (SNAr), fluorine can activate the ring, particularly at positions ortho and para to it nbinno.com.
Methyl Group: The methyl group is electron-donating through both inductive (+I) and hyperconjugation effects, making it an activating ortho-, para-director for EAS.
Regioselectivity: The combined influence of these groups creates a complex reactivity map. For electrophilic substitution, the activating methyl group at C-6 directs towards C-5 and C-7. The deactivating fluorine at C-1 directs towards C-2 and C-4. The inherent preference of the naphthalene system for α-substitution must also be considered. Predicting the major product of a reaction like nitration or bromination requires careful consideration of which directing effect will dominate under specific reaction conditions.
Exploiting Supramolecular Interactions for Rational Design
The rational design of advanced materials, such as liquid crystals, organic semiconductors, and porous frameworks, relies on controlling intermolecular forces. This compound possesses several features that can be exploited to build ordered supramolecular assemblies.
π-π Stacking: The extended aromatic system of the naphthalene core is prone to π-π stacking interactions, which are fundamental to the assembly of many organic electronic materials.
C–H···π Interactions: The methyl group can act as a hydrogen bond donor in weak C–H···π interactions with the electron-rich face of a neighboring naphthalene ring.
Fluorine-Specific Interactions: The fluorine atom is a key player in directing intermolecular assembly.
C–H···F Hydrogen Bonding: The fluorine can act as a weak hydrogen bond acceptor.
Halogen Bonding: While less common for fluorine, under certain circumstances it can act as a halogen bond acceptor.
F···F Interactions: Dipole-dipole interactions between C-F bonds can influence molecular packing, and in some highly fluorinated systems, these can be weakly stabilizing acs.org.
The interplay of these varied and often subtle forces allows this compound to serve as a programmable building block (a tecton) in crystal engineering, where the goal is to design solids with predictable structures and properties bg.ac.rsresearchgate.net.
| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Potential Application |
|---|---|---|---|
| π-π Stacking | Naphthalene Rings | 2 - 10 | Charge transport in organic electronics |
| C–H···π | Methyl C-H and Naphthalene Face | 0.5 - 2.5 | Control of crystal packing and conformation |
| C–H···F Hydrogen Bond | Aryl/Alkyl C-H and Fluorine | 0.5 - 1.5 | Directional control in crystal engineering |
| Dipole-Dipole | C-F bond dipoles | 1 - 2 | Modulation of liquid crystal phases nih.gov |
Advanced Theoretical and Computational Modeling
Computational chemistry provides indispensable tools for predicting and rationalizing the behavior of molecules like this compound before engaging in lengthy experimental work.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) are used to calculate fundamental molecular properties.
Electrostatic Potential (ESP) Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for intermolecular interactions and chemical reactions.
Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in pericyclic reactions and charge-transfer processes relevant to organic electronics researchgate.net.
Reaction Pathway Modeling: Computational modeling can be used to calculate the activation energies for different reaction pathways (e.g., substitution at different positions), allowing for the prediction of product ratios and providing insight into reaction mechanisms.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of large ensembles of molecules over time, providing insight into bulk properties such as crystal packing, liquid crystal phase formation, and interactions with biological macromolecules.
These computational approaches allow for the in silico design of new experiments and functional molecules based on the this compound scaffold nih.govub.edu.
Design of Structurally Complex Fluorinated Naphthalene Systems
The ultimate goal of the foundational research described above is to use this compound as a key building block for advanced functional materials and complex molecules. The unique properties imparted by the fluoro and methyl groups make it an attractive component for various applications.
Organic Electronics: Fluorination of aromatic cores is a common strategy to lower the LUMO energy level of organic semiconductors, which can improve electron injection and transport in n-type organic field-effect transistors (OFETs) and enhance the open-circuit voltage in organic photovoltaics (OPVs). The this compound unit could be incorporated into larger conjugated systems for these purposes.
Liquid Crystals: The introduction of a lateral fluorine atom can significantly alter the mesophase behavior of calamitic (rod-like) liquid crystals nih.gov. The fluorine's dipole moment and steric profile can disrupt simple packing, leading to the formation of tilted smectic or nematic phases, which are essential for display technologies.
Medicinal Chemistry: The replacement of a C-H group with a C-F group is a common tactic in drug design. Fluorine can block metabolic oxidation at that position, increase binding affinity through favorable interactions with protein active sites, and alter physicochemical properties like lipophilicity, thereby improving a drug candidate's pharmacokinetic profile nih.gov. This compound could serve as a fragment or core structure in the synthesis of new bioactive compounds.
By building upon a solid understanding of its synthesis, reactivity, and supramolecular chemistry, researchers can rationally design and construct novel, high-performance materials and molecules based on the this compound framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
